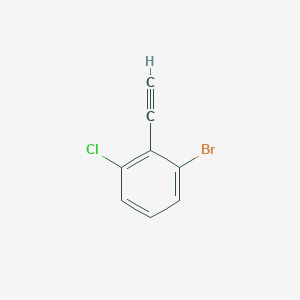

2-Bromo-6-chlorophenylacetylene

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1-bromo-3-chloro-2-ethynylbenzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4BrCl/c1-2-6-7(9)4-3-5-8(6)10/h1,3-5H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FQSKQVHWYUQPHX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CC1=C(C=CC=C1Br)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4BrCl | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

215.47 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 2 Bromo 6 Chlorophenylacetylene and Analogous Halogenated Phenylacetylenes

Directed Bromination and Chlorination Reactions of Phenylacetylene (B144264)

The direct halogenation of an existing phenylacetylene can be challenging due to the potential for multiple products. However, directed halogenation can be achieved. For example, visible light-mediated halogenation of aromatic compounds has been demonstrated using various halogen sources. rsc.org The choice between chlorination and bromination can exhibit significant differences in selectivity, with bromination generally being more selective. masterorganicchemistry.comlibretexts.org Factors such as the halogenating agent, solvent, and reaction conditions play a critical role in determining the outcome. masterorganicchemistry.com

Multi-step Convergent Syntheses of Substituted Arylalkynes

Convergent synthesis provides a powerful route to complex substituted arylalkynes. This approach involves the preparation of separate fragments of the target molecule, which are then combined in the later stages of the synthesis. For instance, a substituted phenyl ring and a separate acetylene-containing fragment can be coupled together. Nickel-catalyzed convergent synthesis has been used to produce enantioenriched substituted cycloalkanes, demonstrating the power of this approach for creating complex molecules. chemrxiv.org Similarly, palladium and rhodium catalysts are effective for the polymerization of substituted acetylenes, indicating their utility in forming carbon-carbon bonds involving alkyne moieties. mdpi.com

Emerging Synthetic Protocols for Halogenated Acetylenes

Transition-Metal-Catalyzed Cross-Coupling Reactions

Transition-metal catalysis, particularly with palladium and copper, is a cornerstone for the functionalization of haloarenes like 2-bromo-6-chlorophenylacetylene. These reactions facilitate the formation of new carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity.

Palladium complexes are highly versatile catalysts for a range of cross-coupling reactions. For dihalogenated substrates such as this compound, the reaction typically occurs preferentially at the more reactive C-Br bond. This selectivity is a key feature exploited in multi-step syntheses.

The Sonogashira coupling is a powerful method for forming carbon-carbon bonds between terminal alkynes and aryl or vinyl halides, utilizing a palladium catalyst and a copper(I) co-catalyst. wikipedia.org This reaction is widely used due to its mild reaction conditions and tolerance of various functional groups. wikipedia.orgorganic-chemistry.org In the case of this compound, the Sonogashira reaction allows for the selective coupling of a terminal alkyne at the C-Br position, leaving the C-Cl bond intact for subsequent transformations. The reaction involves a palladium cycle and a copper cycle, where the palladium catalyst facilitates the oxidative addition and reductive elimination steps, and the copper co-catalyst activates the terminal alkyne. wikipedia.org

Table 1: Illustrative Sonogashira Coupling of this compound

| Terminal Alkyne | Catalyst System | Product | Reported Yield (%) |

| Phenylacetylene | Pd(PPh₃)₂Cl₂ / CuI / Et₃N | 2-Chloro-6-(phenylethynyl)phenylacetylene | High |

| Trimethylsilylacetylene | Pd(PPh₃)₄ / CuI / TEA | 2-Chloro-6-((trimethylsilyl)ethynyl)phenylacetylene | Good |

| 1-Hexyne | PdCl₂(PPh₃)₂ / CuI / Et₃N | 2-Chloro-6-(hex-1-yn-1-yl)phenylacetylene | Good |

This table presents representative transformations based on typical Sonogashira reaction outcomes. Specific yields can vary based on precise reaction conditions.

The Suzuki-Miyaura reaction, which couples an organoboron reagent with an organohalide, is a fundamental tool for the synthesis of biaryls. nih.gov This palladium-catalyzed reaction is valued for its mild conditions and the commercial availability of a wide range of boronic acids. nih.gov When applied to this compound, the Suzuki-Miyaura coupling demonstrates high selectivity for the C-Br bond over the C-Cl bond. This allows for the controlled synthesis of 2-aryl-6-chlorophenylacetylenes, which are versatile intermediates for more complex molecules. The choice of palladium catalyst and ligands, such as phosphines or N-heterocyclic carbenes (NHCs), can be crucial for achieving high efficiency. nih.gov

Table 2: Representative Suzuki-Miyaura Cross-Coupling Reactions

| Arylboronic Acid | Palladium Catalyst | Base | Product | Reported Yield (%) |

| Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | 2-Aryl-6-chlorophenylacetylene | High |

| 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ | Cs₂CO₃ | 2-Chloro-6-(4-methoxyphenyl)phenylacetylene | High |

| Naphthalene-1-boronic acid | Pd(OAc)₂ / SPhos | K₃PO₄ | 2-Chloro-6-(naphthalen-1-yl)phenylacetylene | Good |

This table illustrates typical Suzuki-Miyaura couplings. The specific catalyst, base, and solvent system are critical for optimizing the reaction yield and selectivity.

The regioselectivity observed in palladium-catalyzed cross-couplings of dihaloarenes is a well-established phenomenon. For substrates like this compound, the reaction preferentially occurs at the site of the more reactive halogen. The general order of reactivity for halogens in these couplings is I > Br > Cl. libretexts.org This predictable selectivity is primarily due to the differences in bond dissociation energies of the carbon-halogen bonds, with the C-Br bond being weaker and more susceptible to oxidative addition to the palladium(0) center than the C-Cl bond.

The substrate scope for these reactions is broad, enabling the formation of a wide variety of biaryl compounds. nih.gov However, the electronic nature of the coupling partners can influence reaction outcomes. For instance, in Suzuki-Miyaura couplings, electron-rich and electron-deficient arylboronic acids can be successfully employed, though reaction conditions may need to be adjusted. The ability to control the site of the initial reaction allows for the stepwise and divergent synthesis of polysubstituted aromatic compounds from a single dihalogenated precursor. researchgate.net While conventional selectivity is common, some studies have shown that ligand choice can, in some cases, reverse the expected regioselectivity, although this is less common. nih.govnih.gov

Copper-catalyzed reactions represent an older yet still valuable class of transformations in organic synthesis. researcher.life They are often lower in cost compared to palladium-catalyzed systems and can be effective for specific bond formations. mdpi.com

The Castro-Stephens coupling is a classic copper-catalyzed reaction that involves the coupling of a copper(I) acetylide with an aryl halide to form a disubstituted alkyne. wikipedia.orgalfa-chemistry.comambeed.com This reaction typically requires stoichiometric amounts of a pre-formed copper acetylide and is often conducted in a solvent like pyridine. wikipedia.orgambeed.com In the context of this compound, this reaction would proceed by first forming the copper acetylide of a desired terminal alkyne, which would then react with the aryl dihalide. Similar to palladium-catalyzed reactions, the coupling would be expected to occur at the more reactive C-Br bond. The Castro-Stephens coupling has been somewhat superseded by the more versatile Sonogashira reaction, which uses only a catalytic amount of copper. wikipedia.org However, it remains a useful method, particularly for certain heterocyclic syntheses where a nucleophilic group is positioned ortho to the halide. alfa-chemistry.com

Copper-Catalyzed Transformations

Aminothiolation Processes of Terminal Alkynes

The aminothiolation of terminal alkynes represents a significant transformation in organic synthesis, allowing for the concurrent introduction of both an amino and a thioether group across a carbon-carbon triple bond. While specific studies focusing exclusively on the aminothiolation of this compound are not extensively detailed in the provided search results, the reactivity of related halogenated aryl acetylenes in similar transformations provides valuable insights. The presence of both a bromine and a chlorine atom on the phenyl ring of this compound is expected to influence the regioselectivity and reactivity of the alkyne. The electron-withdrawing nature of the halogens can modulate the electron density of the acetylenic bond, potentially affecting the rate and outcome of the aminothiolation reaction.

In a broader context, the reaction of 2-bromo-2-chloro-3-arylpropanenitriles with thioglycolates leads to the formation of substituted 3-aminothiophenes. researchgate.net This reaction, while not a direct aminothiolation of an alkyne, demonstrates the utility of bromo- and chloro-substituted precursors in the synthesis of sulfur and nitrogen-containing heterocycles. researchgate.net The development of such synthetic methodologies is crucial for accessing functionalized thiophenes that are otherwise challenging to prepare. researchgate.net

Gold(I)-Catalyzed Haloalkynylation of Aryl Alkynes

Gold(I) catalysis has emerged as a powerful tool for the activation of alkynes towards various nucleophiles. The gold(I)-catalyzed haloalkynylation of aryl alkynes is a notable reaction that allows for the simultaneous introduction of a halogen and an alkyne moiety to an alkyne substrate, yielding conjugated and halogenated enynes. nih.gov This method is characterized by its high efficiency, with yields reaching up to 90%, and it exclusively produces the cis addition product. nih.gov

Quantum chemical calculations have revealed a fascinating mechanistic aspect of this reaction. nih.gov Regardless of the initial site of nucleophilic attack on the chloroacetylene, the reaction proceeds through pathways that ultimately lead to the same enyne product. nih.gov One proposed pathway involves the formation of a chloronium ion followed by an aryl shift, while another pathway proceeds through a vinyl cation that is stabilized by a 1,3-chlorine shift. nih.gov Experimental evidence from ¹³C-labeling studies has confirmed that the reaction can proceed through both of these pathways. nih.gov

The scope of this reaction has been extended to include both terminal aryl alkynes and diaryl alkynes, consistently yielding a single regioisomer. researchgate.net Furthermore, the use of bromoarylacetylenes in this transformation has been shown to produce similar yields. researchgate.net The choice of the gold catalyst and its ligands, such as JohnPhos, plays a crucial role in the outcome of the reaction. researchgate.net

The development of metal-catalyzed haloalkynylation reactions has seen rapid progress, with gold catalysis playing a particularly prominent role. nih.gov These reactions are valuable for creating new C-C bonds while retaining the halogen atom, which can serve as a handle for further synthetic modifications. morressier.com

Annulation and Cyclization Reactions

Rhodium-Catalyzed [3+2] Annulation with Cyclic Ketimines

Rhodium-catalyzed [3+2] annulation reactions of cyclic ketimines with alkynyl chlorides provide an effective method for synthesizing unsymmetrically substituted and highly functionalizable indenes. nih.govacs.orgnih.gov This reaction is significant because it often proceeds with a high degree of regioselectivity, affording a single regioisomer of the annulation product. nih.govacs.orgnih.gov The alkenyl chloride group in the resulting indenyl amine products is a valuable functional handle that can be used for a variety of subsequent transformations. nih.govacs.orgnih.gov

However, the introduction of halogen substituents on the phenyl ring of the alkynyl chloride can have a notable impact on the reaction's efficiency. Specifically, the presence of an ortho-chloro or a meta-bromo group on the phenylacetylene has been observed to result in only trace conversions in the annulation reaction. nih.govacs.org In contrast, a para-chlorophenylacetylene provided a moderate yield of the desired product. nih.govacs.org This suggests that the position of the halogen substituent on the aryl ring of the alkyne plays a critical role in the reactivity and outcome of the rhodium-catalyzed [3+2] annulation. The precise reasons for this observed regioselectivity are not yet fully understood. nih.govacs.org

The general methodology has been shown to be applicable to a range of substrates, leading to indenyl products in moderate to good yields and as single regioisomers. acs.org The electronic properties of the substituents on the aromatic rings of the substrates influence the reaction yields, with electron-donating groups generally having a positive effect and electron-withdrawing groups having a negative one. acs.org

Intramolecular Cyclization Pathways

A silicon-tethered strategy has been developed to facilitate the intramolecular [4+2] cycloaddition of benzynes with dienes, offering a versatile route to various polycyclic structures. nih.govrsc.org A key component of this strategy is the use of 2-bromo-6-(chlorodiisopropylsilyl)phenyl tosylate as a benzyne (B1209423) precursor. nih.govrsc.org This platform allows for the rapid attachment of various arynophiles to the benzyne precursor through a Si-O bond. nih.govrsc.org

The generation of the benzyne is readily achieved through a halogen-metal exchange with Ph₃MgLi. nih.govrsc.org The subsequent intramolecular cycloaddition proceeds efficiently. For instance, precursors formed from the reaction of 2-bromo-6-(chlorodiisopropylsilyl)phenyl tosylate with furfuryl alcohol or pyrrolylmethanol undergo clean intramolecular [4+2] cycloaddition to furnish the corresponding cycloadducts in high yields. nih.gov The synthetic utility of these cycloadducts is further highlighted by their amenability to various orthogonal transformations, such as cleavage of the silicon-oxygen and silicon-carbon bonds or Tamao-Fleming oxidation. nih.gov

This intramolecular approach provides a solution to the challenges of periselectivity and regioselectivity often encountered in intermolecular benzyne reactions. researchgate.net The strategy is applicable to a broad range of substrates, including those with acyclic dienes, which are typically less reactive than their cyclic counterparts. researchgate.net

Regioselectivity and Stereoselectivity in Complex Synthetic Transformations

The regioselectivity and stereoselectivity of reactions involving unsymmetrical alkynes are critical considerations in organic synthesis. In the context of rhodium-catalyzed [3+2] annulation reactions with cyclic ketimines, alkynyl chlorides have been shown to be exceptional electrophiles, leading to the formation of a single regioisomer of the product. nih.govacs.orgnih.gov This high degree of regioselectivity is a significant advantage, as it avoids the formation of difficult-to-separate isomeric mixtures that are common in reactions with other unsymmetrical alkynes. nih.gov While the exact reasons for this surprising regioselectivity are not yet fully elucidated, it is a consistent and valuable feature of this transformation. nih.govacs.org

The introduction of halogen substituents on the phenyl ring of the alkyne, as in this compound, can have a pronounced effect on the reaction's outcome. For example, in the Rh-catalyzed [3+2] annulation, an ortho-chloro or meta-bromo substituent on the phenylacetylene led to only trace amounts of the desired product, indicating a significant electronic or steric influence on the reaction's feasibility. nih.govacs.org

In gold(I)-catalyzed haloalkynylation reactions of aryl alkynes, high stereoselectivity is observed, with the exclusive formation of the cis addition product. nih.gov This stereochemical outcome is a key feature of the reaction. Furthermore, these reactions exhibit excellent regioselectivity, yielding a single regioisomer even when both terminal aryl alkynes and diaryl alkynes are used as substrates. researchgate.net

The regioselective displacement of halogens in pyrimidine (B1678525) systems has also been studied. For example, the reaction of 5-bromo-2,4-dichloro-6-methylpyrimidine (B181392) with ammonia (B1221849) results in the preferential displacement of the chlorine atom at the 4-position to form 5-bromo-2-chloro-6-methylpyrimidin-4-amine (B1604975) as the major product. researchgate.net This demonstrates how the electronic environment within a molecule dictates the site of reaction.

Data Tables

Table 1: Rhodium-Catalyzed [3+2] Annulation of Cyclic Ketimines with Substituted Phenylacetylenes

| Phenylacetylene Substituent | Conversion/Yield | Reference |

|---|---|---|

| o-chloro | Trace conversion | nih.govacs.org |

| m-bromo | Trace conversion | nih.govacs.org |

| p-chloro | 57% yield | nih.govacs.org |

Table 2: Intramolecular [4+2] Cycloaddition of Benzyne Precursors

| Dienophile | Cycloadduct Yield | Reference |

|---|---|---|

| Furfuryl alcohol derivative | 90% | nih.gov |

| Pyrrolylmethanol derivative | 84% | nih.gov |

Mechanistic Investigations through Isotope Labeling Experiments

Isotope labeling experiments are a powerful tool for elucidating reaction mechanisms by tracing the fate of atoms throughout a chemical transformation. In the context of this compound, such experiments can provide crucial insights into the mechanisms of its reactions, particularly in widely used cross-coupling reactions like the Sonogashira coupling. While specific isotope labeling studies on this compound are not extensively documented in publicly available literature, the principles can be illustrated through hypothetical experimental data based on well-understood mechanistic pathways for similar compounds.

The primary isotopes used in these investigations are deuterium (B1214612) (²H or D) and carbon-13 (¹³C). The substitution of a hydrogen atom with deuterium can lead to a kinetic isotope effect (KIE), which is a change in the reaction rate. wikipedia.org A primary KIE is observed when the bond to the isotopically labeled atom is broken in the rate-determining step of the reaction. rsc.org A secondary KIE occurs when the labeled atom is not directly involved in bond breaking but its presence still influences the reaction rate. wikipedia.org Carbon-13 labeling, on the other hand, is invaluable for tracking the movement of carbon atoms and identifying bond-forming and bond-breaking steps. nih.govnih.gov

A key reaction of this compound is the palladium-catalyzed Sonogashira coupling, which involves the reaction of a terminal alkyne with an aryl or vinyl halide. wikipedia.orgorganic-chemistry.org The generally accepted mechanism for the copper-co-catalyzed Sonogashira coupling involves a palladium catalytic cycle and a copper catalytic cycle. Mechanistic investigations using isotope labeling could help to elucidate the finer details of this process for this specific substrate.

Deuterium Labeling to Probe the Rate-Determining Step

To investigate the role of the acetylenic proton in the Sonogashira coupling of this compound, a kinetic isotope effect experiment can be designed. This would involve comparing the rate of the reaction of this compound with that of its deuterated analogue, 2-bromo-6-chloro(ethynyl-d)benzene.

Table 1: Hypothetical Kinetic Isotope Effect Data for the Sonogashira Coupling of this compound

| Entry | Substrate | Coupling Partner | Rate Constant (k) | KIE (kH/kD) |

| 1 | This compound | Iodobenzene | kH | \multirow{2}{*}{1.1} |

| 2 | 2-Bromo-6-chloro(ethynyl-d)benzene | Iodobenzene | kD |

Carbon-13 Labeling to Elucidate the Reaction Pathway

Carbon-13 labeling can provide unambiguous evidence for the bond-forming steps in a reaction. For instance, in a Sonogashira coupling reaction between this compound and an aryl halide, one could use ¹³C-labeled this compound to trace the acetylenic carbons.

Consider a hypothetical experiment where 2-bromo-6-chloro(1,2-¹³C₂)phenylacetylene is coupled with iodobenzene. The position of the ¹³C labels in the final product, 1-(2-bromo-6-chlorophenyl)-2-phenylethyne, can be determined using techniques like ¹³C NMR and mass spectrometry.

Table 2: Hypothetical ¹³C Labeling Study for the Sonogashira Coupling of this compound

| Reactant 1 | Reactant 2 | Expected Product | Observed Labeling Pattern | Mechanistic Implication |

| 2-Bromo-6-chloro(1,2-¹³C₂)phenylacetylene | Iodobenzene | 1-(2-Bromo-6-chlorophenyl)-2-(¹³C₂)-phenylethyne | ¹³C labels are retained in the alkyne backbone of the product. | Confirms the direct coupling of the intact acetylenic unit to the aryl partner. |

The observation of the ¹³C labels in the alkyne bridge of the product would confirm that the carbon-carbon bond formation occurs between the terminal alkyne of this compound and the aryl halide, consistent with the established mechanism of the Sonogashira reaction. wikipedia.org Any scrambling or loss of the label would suggest alternative, more complex mechanistic pathways. These types of isotope labeling experiments are fundamental in providing detailed mechanistic insights into the reactivity of complex organic molecules like this compound.

Advanced Applications of 2 Bromo 6 Chlorophenylacetylene in Organic Synthesis

Role as a Key Intermediate in Multi-component Reactions

Multi-component reactions (MCRs), where three or more reactants combine in a single operation to form a product that incorporates all or most of the atoms of the starting materials, are highly valued for their efficiency and atom economy. The trifunctional nature of 2-bromo-6-chlorophenylacetylene, possessing an alkyne, a bromo substituent, and a chloro substituent, makes it an ideal candidate for the design of novel MCRs.

While specific examples detailing the use of this compound in MCRs are not extensively documented in publicly available literature, its structural motifs are present in reactants for such transformations. For instance, MCRs involving the Sonogashira coupling of terminal alkynes, a reaction the acetylene (B1199291) group of this compound readily undergoes, are used to generate alkynone intermediates for the one-pot synthesis of various heterocyclic frameworks. researchgate.net The presence of both bromo and chloro groups on the phenyl ring offers the potential for sequential and regioselective reactions within a multi-component sequence. The differential reactivity of the C-Br and C-Cl bonds under various catalytic conditions can be exploited to introduce multiple points of diversity in a single synthetic operation.

Synthesis of Complex Organic Scaffolds

The strategic placement of reactive functional groups in this compound allows for its elaboration into a wide array of complex organic scaffolds, including substituted heterocyclic compounds and polycyclic aromatic hydrocarbons.

Construction of Substituted Heterocyclic Compounds

The combination of a terminal alkyne and ortho-halogen substituents is a well-established precursor for the synthesis of a variety of heterocyclic systems. The Sonogashira coupling reaction, a palladium-catalyzed cross-coupling of terminal alkynes with aryl or vinyl halides, is a cornerstone of modern synthetic chemistry for forming carbon-carbon bonds. thieme-connect.deresearchgate.net The bromo substituent of this compound is particularly amenable to such couplings.

For example, the coupling of 2-halophenylacetylenes with hydrazines can lead to the formation of 2H-indazoles. rsc.org This methodology involves an initial regioselective coupling at the aryl halide followed by a domino coupling-cyclization-isomerization sequence. Given the higher reactivity of the bromo group compared to the chloro group in many palladium-catalyzed reactions, this compound could potentially undergo selective Sonogashira coupling at the C-Br bond, with the resulting intermediate poised for subsequent cyclization reactions involving the alkyne and a suitable reaction partner.

Furthermore, 1,2-dihaloarenes, a category to which the precursor of this compound belongs, are versatile substrates for the synthesis of various fused heterocycles. Palladium-catalyzed cascade amination reactions of 1,2-dihaloarenes can provide access to a library of structurally diverse 1,2-disubstituted (hetero)aryl fused imidazoles. rsc.org Similarly, copper-catalyzed tandem aminations of 1,2-dihaloarenes can yield 2-substituted benzimidazoles. rsc.org These strategies highlight the potential of the dihalogenated aromatic core of this compound to serve as a template for the construction of a range of heterocyclic systems.

| Heterocycle Class | Synthetic Strategy | Potential Role of this compound |

| Indazoles | Sonogashira coupling of 2-halophenylacetylenes with hydrazines followed by cyclization. rsc.org | The bromo substituent can undergo selective coupling, with the alkyne participating in the subsequent cyclization. |

| Fused Imidazoles | Palladium-catalyzed cascade amination of 1,2-dihaloarenes. rsc.org | The dihaloaromatic core can serve as a scaffold for the annulation of the imidazole (B134444) ring. |

| Benzimidazoles | Copper-catalyzed tandem aminations of 1,2-dihaloarenes. rsc.org | The dihalogenated phenyl group allows for the construction of the benzimidazole (B57391) system. |

Building Blocks for Polycyclic Aromatic Hydrocarbons

Polycyclic aromatic hydrocarbons (PAHs) are a class of organic compounds with significant interest in materials science and electronics. The synthesis of complex PAHs often relies on annulation reactions, where a new ring is fused onto an existing aromatic system.

Palladium-catalyzed [3+3] annulation methods have been developed for the synthesis of PAHs from smaller aromatic fragments. rsc.org While direct examples with this compound are scarce, the general principle involves the cross-coupling of dihaloaromatic compounds with other aromatic building blocks. The bromo and chloro substituents on the phenylacetylene (B144264) could serve as handles for sequential, directed annulation reactions to build up larger polycyclic systems. The alkyne moiety can also participate in cycloaddition reactions, such as the Diels-Alder reaction, to form new six-membered rings, a key step in the construction of many PAHs.

The synthesis of N-doped PAHs, which have unique electronic properties, can be achieved through strategies involving the annulation of nitrogen-containing rings. thieme-connect.deresearchgate.net For instance, palladium-catalyzed double annulations of dibromo-anilines have been explored for the synthesis of N-doped heptalenes. thieme-connect.de The structural features of this compound make it a conceivable building block for similar strategies aimed at constructing complex, heteroatom-containing PAHs.

Precursor in Target-Oriented Organic Synthesis

Target-oriented synthesis aims at the efficient and strategic construction of a specific, often complex, natural product or a molecule with desired biological activity. The versatility of this compound makes it a valuable precursor in such endeavors, allowing for the introduction of key structural motifs.

Although specific total syntheses employing this compound are not prominently reported, the utility of related ortho-dihaloaryl and alkynyl building blocks is well-established. For instance, in the synthesis of complex natural products, the strategic introduction of functional groups that can be selectively manipulated is crucial. The differential reactivity of the bromo and chloro substituents in this compound allows for programmed, sequential transformations. One halogen could be used for a cross-coupling reaction to build a part of the molecular backbone, while the other remains available for a later-stage transformation, such as another coupling or a cyclization reaction.

The alkyne functionality is also a versatile handle for various transformations, including reductions to alkenes or alkanes, hydration to ketones, and participation in cycloaddition and pericyclic reactions, all of which are common strategies in the total synthesis of natural products.

Contributions to Chemical Library Synthesis

Chemical library synthesis is a cornerstone of modern drug discovery and materials science, enabling the rapid generation of large numbers of structurally diverse compounds for high-throughput screening. Diversity-oriented synthesis (DOS) is a strategy that aims to create structurally complex and diverse small molecules from simple starting materials. souralgroup.comnih.gov

The trifunctional nature of this compound makes it an excellent scaffold for DOS. The three distinct reactive sites—the alkyne, the bromo group, and the chloro group—can be functionalized in a combinatorial fashion to generate a large library of compounds. For example, the alkyne can be elaborated through Sonogashira couplings with a variety of partners. The bromo and chloro groups can then be subjected to different cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) with a diverse set of building blocks. This approach allows for the systematic exploration of the chemical space around the phenylacetylene core.

Fully functionalized probe libraries, which contain molecules with photo-crosslinking and reporter tags, are increasingly used in chemical biology to identify protein targets of small molecules. nih.gov The alkyne group in this compound can serve as a handle for the introduction of such reporter tags via "click" chemistry, making it a valuable building block for the synthesis of such advanced chemical probes.

| Feature of this compound | Application in Library Synthesis |

| Terminal Alkyne | Sonogashira coupling with diverse partners; "Click" chemistry for tagging. |

| Bromo Substituent | Amenable to a wide range of palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Stille, Buchwald-Hartwig). |

| Chloro Substituent | Can be functionalized under different conditions than the bromo group, allowing for sequential and orthogonal diversification. |

| Overall Structure | Rigid scaffold that allows for the precise spatial arrangement of appended functional groups. |

In-depth Analysis of this compound in Materials Science

Despite extensive investigation, publicly available scientific literature and research data specifically detailing the applications of this compound in materials science, as outlined in the requested article structure, are not presently available. Comprehensive searches have not yielded specific studies on its use as a precursor for organic semiconductors, its integration into polymerization processes for creating conjugated polymers with tunable electronic properties, or its role as a component in optoelectronic materials and devices such as OLEDs and OPVs.

While the requested focus on "this compound" prevents a broader discussion of related compounds, the general field of halogenated phenylacetylene derivatives is an active area of research in materials science. Scientists are exploring various substituted phenylacetylene monomers to synthesize polymers with unique electronic and optical properties. The introduction of halogen atoms onto the phenyl ring can influence the polymer's solubility, thermal stability, and electronic energy levels, which are critical parameters for their performance in electronic devices.

Research in this area often involves the design and synthesis of novel monomers, followed by their polymerization using catalysts, such as those based on rhodium or palladium. The resulting polymers, known as poly(phenylacetylene)s, are a class of conjugated polymers. The conjugated backbone of these polymers allows for the delocalization of π-electrons, which is the origin of their semiconductor properties. By carefully selecting the substituents on the phenyl ring, researchers can fine-tune these properties to suit specific applications.

For instance, the electron-withdrawing nature of halogen atoms can lower the energy levels of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) of the polymer. This can be advantageous for improving the efficiency and stability of organic electronic devices.

Although specific data for poly(this compound) is not available, the table below provides a general overview of the types of data that would be relevant for characterizing such a hypothetical polymer for materials science applications.

Hypothetical Data Table for Poly(this compound)

| Property | Description | Potential Significance in Materials Science |

| Molecular Weight (Mn, Mw) | Average molecular weight and polydispersity index (PDI) of the polymer chains. | Influences the mechanical properties, processability, and film-forming ability of the material. |

| Solubility | The ability of the polymer to dissolve in various organic solvents. | Crucial for solution-based processing techniques used in the fabrication of thin films for electronic devices. |

| Thermal Stability (TGA) | The temperature at which the polymer starts to decompose. | Determines the operational and processing temperature limits of the material. |

| Glass Transition Temperature (Tg) | The temperature at which the polymer transitions from a rigid, glassy state to a more flexible, rubbery state. | Affects the morphological stability of thin films at different temperatures. |

| UV-Vis Absorption (λmax) | The wavelength(s) at which the polymer absorbs light most strongly. | Provides information about the electronic bandgap and the potential for light-harvesting applications (e.g., in OPVs). |

| Photoluminescence (PL) Emission (λem) | The wavelength(s) of light emitted by the polymer after excitation. | Indicates the material's potential for use in light-emitting applications (e.g., in OLEDs). |

| HOMO/LUMO Energy Levels | The energy levels of the highest occupied and lowest unoccupied molecular orbitals. | Critical for determining the charge injection and transport properties and for designing efficient device architectures. |

| Electrochemical Properties (Cyclic Voltammetry) | Oxidation and reduction potentials of the polymer. | Used to estimate the HOMO and LUMO energy levels and assess the material's redox stability. |

It is important to reiterate that the information above is a generalized representation for a hypothetical polymer. Without specific research on this compound, any detailed discussion on its role in the requested applications would be speculative. Further experimental research would be required to synthesize and characterize poly(this compound) and to evaluate its potential in materials science.

Applications of 2 Bromo 6 Chlorophenylacetylene in Materials Science Research

Nanomaterial Synthesis and Functionalization

The unique structural characteristics of 2-Bromo-6-chlorophenylacetylene, namely the presence of two different halogen substituents and a reactive acetylene (B1199291) group, position it as a promising precursor molecule in the bottom-up synthesis of advanced carbon-based nanomaterials. The field of on-surface synthesis, which allows for the creation of atomically precise nanostructures, provides a fertile ground for exploring the potential of this compound. tongji.edu.cn This approach typically involves the deposition of molecular precursors onto a catalytic metal surface under ultra-high vacuum conditions, followed by thermal annealing to induce polymerization and cyclization reactions. tongji.edu.cnyoutube.com

Research into the on-surface synthesis of carbon nanomaterials has frequently utilized halogenated aromatic and acetylenic molecules. nih.gov The carbon-halogen bonds can be selectively cleaved at specific temperatures, creating highly reactive radical species on the surface. These radicals can then diffuse and react with each other to form covalent bonds, leading to the formation of polymers and, subsequently, extended graphitic structures like graphene nanoribbons (GNRs). tongji.edu.cn The acetylene moiety, on the other hand, can undergo dimerization and cyclotrimerization reactions, offering another pathway for creating two-dimensional covalent networks. tongji.edu.cn

While direct experimental studies on this compound are not extensively documented in the surveyed literature, the behavior of analogous compounds provides a strong basis for predicting its utility. For instance, precursors like 10,10′-dibromo-9,9′-bianthryl and 2,6-dibromo-1,5-diphenylnaphthalene have been successfully employed to synthesize specific GNR architectures. tongji.edu.cnnih.gov The synthesis process generally involves a dehalogenation step to form organometallic intermediates or polymeric chains, followed by a cyclodehydrogenation step at higher temperatures to achieve the final planar, aromatic nanostructure. tongji.edu.cnuu.nl

The differential reactivity of the C-Br and C-Cl bonds in this compound could offer a stepwise control over the polymerization process. The C-Br bond is generally weaker and more susceptible to cleavage at lower temperatures than the C-Cl bond. This could potentially allow for a sequential reaction pathway, where initial polymerization occurs via debromination, followed by further structural evolution or cross-linking through dechlorination at a higher temperature. This level of control is highly desirable for creating complex and defect-free nanomaterials.

The phenylacetylene (B144264) backbone of the molecule is a key component for forming graphitic lattices. Following the initial polymerization, the acetylenic units can undergo thermally induced cyclization and aromatization, contributing to the formation of the extended π-conjugated system characteristic of graphene and other carbon allotropes. researchgate.net This process is crucial for defining the electronic properties of the resulting nanomaterial.

The table below summarizes various halogenated precursor molecules used in the on-surface synthesis of carbon nanomaterials, providing a comparative context for the potential application of this compound.

| Precursor Molecule | Resulting Nanostructure | Synthesis Method | Reference |

| 10,10′-dibromo-9,9′-bianthryl | Atomically precise graphene nanoribbons | On-surface synthesis via Ullmann coupling and cyclodehydrogenation | tongji.edu.cn |

| 1,3,5-tris(3-bromophenyl)benzene | Porous carbon nanoribbons | On-surface synthesis involving Ullmann-type reaction and dehydrogenation | acs.org |

| 2,6-dibromo-1,5-diphenylnaphthalene | Chiral cove-edge graphene nanoribbons | On-surface synthesis on Au(111) | nih.gov |

| Diacetylene-containing monomers | Graphene nanoribbons | Topochemical polymerization and subsequent aromatization | researchgate.net |

Based on the established methodologies, it is conceivable that this compound could be used to synthesize novel, narrow-bandgap semiconducting GNRs or other 2D carbon networks. The precise structure, and therefore the electronic properties, of the resulting nanomaterial would be dictated by the specific reaction conditions (e.g., substrate, annealing temperatures) and the inherent reactivity of the precursor. Further research into the on-surface behavior of this compound is warranted to fully explore its potential in the fabrication of next-generation electronic and materials science applications.

Advanced Spectroscopic Characterization and Structural Elucidation of 2 Bromo 6 Chlorophenylacetylene and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, offering precise information about the chemical environment of atomic nuclei.

Proton (¹H) and carbon-13 (¹³C) NMR spectroscopy are fundamental for determining the carbon-hydrogen framework of 2-bromo-6-chlorophenylacetylene and its derivatives.

In the ¹H NMR spectrum of a related compound, 2-bromo-1-(4-chlorophenyl)ethanone, the aromatic protons appear as doublets at δ 7.94 and 7.48 ppm, while the methylene (B1212753) protons (CH₂) adjacent to the bromine atom present as a singlet at δ 4.42 ppm. rsc.org For similar structures, such as 2-bromo-1-(p-tolyl)ethanone, the aromatic protons are observed at δ 7.89 and 7.30 ppm, with the methylene singlet at δ 4.45 ppm and the methyl protons at δ 2.44 ppm. rsc.org

The ¹³C NMR spectrum of 2-bromo-1-(4-chlorophenyl)ethanone shows the carbonyl carbon at δ 190.2 ppm, and the aromatic carbons at δ 140.5, 132.2, 130.3, and 129.2 ppm. The methylene carbon is found at δ 30.4 ppm. rsc.org The position of the carbon atom bonded to bromine is influenced by the electronegativity of the halogen, with shifts observed around 53.4 ppm for a CH-Br group in a similar aliphatic compound. docbrown.info

Interactive Table: ¹H and ¹³C NMR Data for Selected Phenylacetylene (B144264) Derivatives

| Compound | Solvent | ¹H Chemical Shifts (ppm) | ¹³C Chemical Shifts (ppm) |

| 2-bromo-1-(4-chlorophenyl)ethanone | CDCl₃ | 7.94 (d, 2H), 7.48 (d, 2H), 4.42 (s, 2H) | 190.2, 140.5, 132.2, 130.3, 129.2, 30.4 |

| 2-bromo-1-(p-tolyl)ethanone | CDCl₃ | 7.89 (d, 2H), 7.30 (d, 2H), 4.45 (s, 2H), 2.44 (s, 3H) | 190.3, 145.0, 131.4, 129.5, 129.0, 31.0, 21.8 |

| (Bromoethynyl)benzene | CDCl₃ | 7.46–7.41 (m, 2H), 7.35–7.28 (m, 3H) | Not explicitly provided |

Two-dimensional (2D) NMR techniques, such as Correlation Spectroscopy (COSY) and Heteronuclear Multiple Bond Correlation (HMBC), are invaluable for establishing connectivity between atoms within a molecule.

COSY spectra reveal proton-proton couplings, helping to identify adjacent protons. For instance, in a substituted fluorenylspirohydantoin, COSY was used to confirm the relationships between aromatic protons. bas.bg

HMBC spectra show correlations between protons and carbons that are separated by two or three bonds. This is particularly useful for assigning quaternary carbons and linking different fragments of a molecule. In the structural analysis of substituted fluorenylspirohydantoins, HMBC correlations were crucial in assigning the spiro-carbon and carbonyl carbons by observing their long-range couplings to specific protons. bas.bg These techniques are instrumental in unequivocally assigning the complex spectra of substituted phenylacetylenes.

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis

For acetylenic compounds, a key feature in the IR spectrum is the C≡C stretching vibration, which typically appears in the region of 2100-2260 cm⁻¹. The terminal ≡C-H stretch is also a sharp, characteristic band found around 3300 cm⁻¹. In derivatives where the acetylenic proton is substituted, this latter band will be absent.

For aromatic compounds, characteristic bands include C-H stretching vibrations above 3000 cm⁻¹, and C=C stretching vibrations in the 1450-1600 cm⁻¹ region. The substitution pattern on the benzene (B151609) ring can also be inferred from the pattern of overtone and combination bands in the 1660-2000 cm⁻¹ region and the out-of-plane C-H bending vibrations between 680 and 900 cm⁻¹. researchgate.net

In a related compound, 2,2-dibromo-1-(4-(trifluoromethyl)phenyl)ethanone, the IR spectrum shows characteristic peaks at 3036, 2971, 1681, 1132, 946, and 712 cm⁻¹. rsc.org The Raman spectrum of 2-bromo-4-chlorophenol (B154644) provides complementary vibrational information. chemicalbook.com

Interactive Table: Characteristic IR and Raman Bands

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |

| C≡C | Stretch | 2100 - 2260 |

| ≡C-H | Stretch | ~3300 |

| Aromatic C-H | Stretch | 3000 - 3100 |

| Aromatic C=C | Stretch | 1450 - 1600 |

| C-Br | Stretch | 500 - 600 |

| C-Cl | Stretch | 600 - 800 |

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation

High-resolution mass spectrometry (HRMS) is a powerful technique for determining the precise molecular weight of a compound, which in turn allows for the unambiguous determination of its elemental composition.

For this compound, HRMS would be expected to show a characteristic isotopic pattern due to the presence of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio) and chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio). This unique isotopic signature provides strong evidence for the presence and number of these halogen atoms in the molecule.

For example, the HRMS data for 2,2-dibromo-1-(4-(trifluoromethyl)phenyl)ethanone showed a calculated m/z for [M+Na]⁺ of 366.8551, with the found value being 366.8547, confirming the molecular formula C₉H₅Br₂F₃O. rsc.org Similarly, experimental and simulated mass peaks for dinuclear species containing halogenated ligands have been successfully compared to confirm their composition. rsc.org

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography provides the definitive three-dimensional structure of a molecule in the solid state, offering precise bond lengths, bond angles, and intermolecular interactions.

For a related Schiff-base derivative, (E)-2-bromo-4-chloro-6-[(4-chloro-2,5-dimethoxyphenylimino)methyl]phenol, single-crystal X-ray diffraction revealed detailed structural parameters. scispace.com In another example, 2-bromo-4-chloro-6-[(E)-(2-chlorophenyl)iminomethyl]phenol, the crystal structure showed a dihedral angle of 4.57 (11)° between the two benzene rings and the presence of intermolecular Br···Cl and Cl···Cl interactions. researchgate.net The crystal structure of 2-bromo-6-chlorophenol (B1265517) has also been determined, providing data on its solid-state packing. nih.gov

These studies highlight how X-ray crystallography can elucidate the precise geometry and packing of halogenated aromatic compounds, which can influence their physical properties and reactivity.

Interactive Table: Crystallographic Data for a Related Compound (2-bromo-4-chloro-6-[(E)-(2-chlorophenyl)iminomethyl]phenol) researchgate.net

| Parameter | Value |

| Molecular Formula | C₁₃H₈BrCl₂NO |

| Crystal System | Monoclinic |

| Space Group | P2₁/n |

| a (Å) | 8.4299 (10) |

| b (Å) | 14.0115 (16) |

| c (Å) | 11.4194 (14) |

| β (°) | 104.5120 (10) |

| Z | 4 |

Advanced Spectroscopic Methods (e.g., Optical-Probing Photoacoustic Spectroscopy for Two-Photon Absorption)

Beyond the standard characterization techniques, advanced spectroscopic methods can probe more subtle electronic and photophysical properties of molecules like this compound. The development of substituted polyacetylenes has been driven by the unique properties that arise from their extended π-conjugated systems. mdpi.com

Techniques such as laser-induced fluorescence (LIF) and one-color resonant two-photon ionization (1C-R2PI) have been used to study the excited-state dynamics of phenylacetylene complexes. nih.gov For instance, studies on phenylacetylene-methylamine complexes revealed isomer-dependent fluorescence, with C-H···N hydrogen bonding leading to fluorescence quenching. nih.gov

Theoretical and Computational Studies on 2 Bromo 6 Chlorophenylacetylene

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. researchgate.netresearchgate.netmdpi.com It is a widely used tool in computational chemistry to predict molecular properties with a good balance between accuracy and computational cost.

Geometry Optimization and Electronic Structure Analysis

A fundamental step in computational chemistry is to determine the most stable three-dimensional arrangement of atoms in a molecule, known as its equilibrium geometry. For 2-bromo-6-chlorophenylacetylene, this would be achieved through geometry optimization calculations using DFT. These calculations systematically adjust the positions of the atoms to find the minimum energy conformation on the potential energy surface.

The choice of the functional (e.g., B3LYP, M05-2X) and basis set (e.g., 6-31G(d,p), cc-pVTZ) is crucial for the accuracy of the calculations. researchgate.netnih.gov For instance, studies on similar halogenated aromatic compounds, such as 2-bromo-6-chloro-4-fluoroaniline, have successfully employed the B3LYP functional with the 6-31+G(d,p) basis set to obtain optimized geometrical parameters. researchgate.net

Once the geometry is optimized, a wealth of information about the electronic structure can be extracted. This includes the analysis of frontier molecular orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energies of these orbitals and their energy gap are key indicators of the molecule's chemical reactivity and kinetic stability. nih.gov A smaller HOMO-LUMO gap generally suggests a higher reactivity.

The distribution of electron density can be visualized through molecular electrostatic potential (MEP) maps, which highlight the electron-rich and electron-poor regions of the molecule, providing insights into its intermolecular interactions and reactive sites. researchgate.net

Table 1: Illustrative Data from a Hypothetical Geometry Optimization of this compound

| Parameter | Hypothetical Optimized Value |

| C-Br Bond Length | ~1.88 Å |

| C-Cl Bond Length | ~1.73 Å |

| C≡C Bond Length | ~1.21 Å |

| C-H (alkynyl) Bond Length | ~1.06 Å |

| Dihedral Angle (Br-C-C-Cl) | ~0° (for a planar aromatic ring) |

| HOMO Energy | Expected to be relatively low due to electron-withdrawing halogens |

| LUMO Energy | Expected to be relatively low |

| HOMO-LUMO Gap | Moderate |

Note: These are expected, illustrative values and are not from actual calculations on this compound.

Prediction of Spectroscopic Parameters (e.g., NMR, IR, Raman)

DFT calculations are a valuable tool for predicting and interpreting spectroscopic data. acs.orgresearchgate.netaps.org By calculating the second derivatives of the energy with respect to the atomic positions, the vibrational frequencies corresponding to infrared (IR) and Raman spectra can be determined. orientjchem.org These calculated frequencies are often scaled by an empirical factor to better match experimental data. The analysis of the vibrational modes allows for the assignment of specific peaks in the experimental spectra to the stretching and bending motions of particular bonds. aps.org

Similarly, Nuclear Magnetic Resonance (NMR) chemical shifts can be predicted with good accuracy using methods like the Gauge-Including Atomic Orbital (GIAO) approach within a DFT framework. nih.govnih.gov This is particularly useful for assigning signals in complex spectra and for confirming the structure of a synthesized compound. The prediction of ¹³C and ¹H chemical shifts for aromatic compounds has been shown to have a good correlation with experimental values. acs.org

Table 2: Hypothetical Predicted Vibrational Frequencies for this compound

| Vibrational Mode | Functional Group | Hypothetical Wavenumber (cm⁻¹) |

| C-H Stretch | Alkynyl C-H | ~3300 |

| C≡C Stretch | Alkyne | ~2150 |

| C=C Stretch | Aromatic Ring | 1550-1600 |

| C-Cl Stretch | Aryl-Cl | ~1050 |

| C-Br Stretch | Aryl-Br | ~1030 |

Note: These are typical, illustrative frequency ranges and are not from actual calculations on this compound.

Mechanistic Pathways Elucidation through Computational Chemistry

Computational chemistry provides powerful insights into the step-by-step processes of chemical reactions, which are often difficult to probe experimentally.

Transition State Analysis and Reaction Energetics

A relevant reaction for this compound is the Sonogashira cross-coupling reaction, which couples a terminal alkyne with an aryl or vinyl halide. libretexts.orgwikipedia.orgorganic-chemistry.org Computational studies on the Sonogashira reaction have elucidated the catalytic cycle, involving steps such as oxidative addition, transmetalation, and reductive elimination. researchgate.netnih.gov These studies identify key intermediates and transition states, providing a detailed picture of the reaction mechanism.

Table 3: Illustrative Energetic Data for a Hypothetical Reaction Step

| Species | Relative Energy (kcal/mol) |

| Reactants | 0 |

| Transition State | +20 |

| Intermediates | -5 |

| Products | -15 |

Note: This table illustrates the type of data obtained from a transition state analysis and does not represent a specific reaction of this compound.

Regioselectivity and Stereoselectivity Predictions

In reactions where multiple products can be formed, computational chemistry can predict the regioselectivity and stereoselectivity. longdom.orgrsc.orgnih.gov By comparing the activation energies for the different possible reaction pathways, the most favorable pathway leading to the major product can be identified. researchgate.net

For a molecule like this compound, reactions involving the alkyne or the aromatic ring could lead to different regioisomers. For example, in an electrophilic addition to the alkyne, DFT calculations could predict whether the electrophile adds to the carbon atom closer to the aromatic ring or to the terminal carbon. Similarly, in reactions involving substitution on the aromatic ring, calculations could predict the most likely position of substitution. Studies on the cycloaddition reactions of substituted alkynes have shown that the regioselectivity is influenced by both electronic and steric factors, which can be quantified through computational analysis. core.ac.uk

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. nih.govnih.gov By solving Newton's equations of motion for a system of interacting particles, MD simulations generate a trajectory that describes how the positions and velocities of the particles change.

For a molecule like this compound, MD simulations could be used to study its behavior in different environments, such as in a solvent or as part of a larger molecular assembly. These simulations can provide insights into conformational dynamics, solvation effects, and the transport properties of the molecule. While specific MD studies on this compound are not available, the technique is widely applied to understand the behavior of organic molecules in condensed phases. core.ac.uk

: Quantum Chemical Calculations for Photophysical Properties (e.g., Two-Photon Absorption Cross Sections)

Quantum chemical calculations are indispensable tools for predicting and understanding the electronic and photophysical behavior of molecules. Methods such as Density Functional Theory (DFT) and its time-dependent extension (TD-DFT) are commonly employed to investigate the one-photon absorption (OPA) and two-photon absorption (TPA) properties of organic chromophores. For more accurate predictions of TPA cross-sections, higher-level ab initio methods like algebraic diagrammatic construction (ADC) are also utilized.

The investigation of TPA properties involves calculating the TPA cross-section (σ₂), which is a measure of the probability of the simultaneous absorption of two photons. This property is crucial for applications in fields like bioimaging, photodynamic therapy, and 3D microfabrication. Theoretical studies on related aromatic and acetylenic compounds have shown that several molecular features significantly influence the TPA cross-section.

For a molecule like this compound, a computational study would typically involve:

Geometry Optimization: The molecule's ground-state geometry would be optimized using a suitable level of theory (e.g., B3LYP functional with a 6-31G(d) basis set).

Electronic Structure Calculation: The electronic properties, including the energies and symmetries of the molecular orbitals, would be determined.

Excited State Calculations: TD-DFT or other methods would be used to calculate the energies of the excited states, transition dipole moments, and the two-photon transition tensor elements.

The TPA cross-section is fundamentally linked to the imaginary part of the third-order nonlinear susceptibility. For a given excited state, the TPA cross-section can be calculated using sum-over-states (SOS) expressions that include transition dipole moments between the ground state, intermediate states, and the final excited state.

Based on general principles established for similar compounds, the TPA properties of this compound would be influenced by:

π-Conjugated System: The phenylacetylene (B144264) core provides a π-conjugated system that is essential for nonlinear optical properties.

Substituent Effects: The bromo and chloro substituents, being electron-withdrawing and possessing lone pairs, can influence the electronic distribution and the energies of the molecular orbitals. Their positions on the aromatic ring will affect the molecule's symmetry and the selection rules for two-photon transitions.

Intramolecular Charge Transfer (ICT): The extent of ICT upon excitation is a critical factor. While this compound does not have strong donor-acceptor groups, the halogen substituents can still modulate the charge distribution in the excited states.

To provide a comparative context, the following table includes hypothetical data based on general trends observed for substituted phenylacetylenes. This data is for illustrative purposes to show what a computational study might reveal and is not based on actual experimental or calculated values for this compound.

Table 1: Hypothetical Calculated Photophysical Properties of Substituted Phenylacetylenes

| Compound | One-Photon Absorption Maximum (λ_max_OPA) [nm] | Two-Photon Absorption Maximum (λ_max_TPA) [nm] | Calculated TPA Cross-Section (σ₂) [GM] |

|---|---|---|---|

| Phenylacetylene | ~280 | ~560 | Low |

| 4-Nitrophenylacetylene | ~320 | ~640 | Moderate |

| 4-Aminophenylacetylene | ~300 | ~600 | Moderate-High |

| This compound (Hypothetical) | ~290-310 | ~580-620 | Low-Moderate |

Note: 1 GM (Goeppert-Mayer unit) = 10⁻⁵⁰ cm⁴ s photon⁻¹ molecule⁻¹

Detailed research findings from computational studies on analogous molecules indicate that the introduction of strong electron-donating and electron-withdrawing groups at opposite ends of a π-conjugated system generally leads to a significant enhancement of the TPA cross-section. In the case of this compound, the lack of a strong donor-acceptor motif suggests that its TPA cross-section would likely be modest compared to specifically engineered TPA chromophores.

Future computational work on this specific compound would be necessary to provide precise data on its photophysical properties and to elucidate the electronic transitions that govern its two-photon absorption behavior.

Future Research Directions and Emerging Paradigms for 2 Bromo 6 Chlorophenylacetylene Chemistry

Development of Sustainable and Green Synthetic Methodologies

The principles of green chemistry, which advocate for the reduction of waste, use of safer solvents, and increased energy efficiency, are paramount in modern synthetic chemistry. rsc.orgrsc.org Future research on 2-Bromo-6-chlorophenylacetylene should prioritize the development of sustainable synthetic routes.

Traditional multi-step syntheses of dihalogenated aromatic compounds often involve harsh reagents and generate significant waste. orgsyn.org A greener approach to synthesizing this compound could involve a one-pot reaction from a readily available precursor like 2-chloroaniline. Innovations in catalysis could play a pivotal role. For instance, developing catalytic systems that enable the direct and selective ortho-bromination and subsequent alkynylation of a chloroaromatic precursor would significantly improve the atom economy and reduce the number of synthetic steps.

Future methodologies could focus on:

Catalyst Development: Designing highly active and selective catalysts, potentially based on earth-abundant metals, for the direct C-H functionalization of chloroarenes.

Flow Chemistry: Utilizing continuous flow reactors to improve reaction control, minimize hazardous intermediates, and facilitate safer scale-up.

Alternative Solvents: Exploring the use of green solvents like water, ionic liquids, or supercritical fluids to replace traditional volatile organic compounds. nih.govtandfonline.com

Energy Efficiency: Employing energy-efficient techniques such as microwave-assisted or ultrasound-assisted synthesis to reduce reaction times and energy consumption. nih.gov

| Green Chemistry Principle | Application to this compound Synthesis |

| Prevent Waste | Design one-pot or tandem reactions to minimize intermediate purification steps. |

| Maximize Atom Economy | Utilize catalytic C-H activation/alkynylation to avoid stoichiometric reagents. |

| Use Safer Solvents | Replace chlorinated solvents with water, bio-based solvents, or ionic liquids. tandfonline.com |

| Increase Energy Efficiency | Explore microwave or photochemical methods to lower reaction temperatures and times. nih.gov |

| Use Catalysts | Develop recyclable heterogeneous or homogeneous catalysts for halogenation and coupling steps. |

Exploration of Novel Reactivity Patterns and Unprecedented Transformations

The dual halogenation of this compound presents a fascinating platform for exploring selective chemical transformations. The differential reactivity of the C-Br and C-Cl bonds is a key area for investigation. Typically, the carbon-bromine bond is more reactive than the carbon-chlorine bond in cross-coupling reactions, which could allow for sequential, site-selective functionalization.

Future research should focus on:

Selective Cross-Coupling: Developing palladium, nickel, or copper catalytic systems that can selectively activate the C-Br bond for reactions like Suzuki, Sonogashira, or Buchwald-Hartwig couplings, leaving the C-Cl bond intact for subsequent transformations. nih.govresearchgate.netorganic-chemistry.org The choice of catalyst and ligands can influence which halogen is activated. rsc.org

Cycloaddition Reactions: Investigating the participation of the acetylene (B1199291) moiety in [2+2], [4+2], and [3+2] cycloaddition reactions. youtube.com The electron-withdrawing nature of the halogenated ring may influence the reactivity of the alkyne.

Post-Polymerization Modification: Synthesizing polymers from this compound and then using the halogen atoms as handles for post-polymerization modification, allowing for the creation of a diverse range of functional materials from a single polymer backbone.

The steric hindrance around the acetylene group, imposed by the ortho-substituents, could lead to unprecedented reactivity or selectivity, differing from less hindered phenylacetylenes.

Expansion into Bio-orthogonal and Click Chemistry Applications

Bio-orthogonal chemistry involves reactions that can occur in living systems without interfering with native biochemical processes. nih.govpcbiochemres.com The terminal alkyne of this compound makes it a prime candidate for such applications, particularly in the realm of click chemistry.

The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) is the most prominent click reaction, forming a stable triazole linkage. nih.govresearchgate.net Future research could explore:

Chemical Probes: Incorporating this compound into biomolecules like amino acids, sugars, or lipids. nih.gov These tagged molecules could then be visualized or isolated from complex biological mixtures using a complementary azide-functionalized reporter.

Modulating Reactivity: The electron-withdrawing halogen atoms on the phenyl ring can increase the acidity of the terminal alkyne's proton, potentially accelerating the CuAAC reaction. researchgate.net This could allow for lower catalyst loadings or faster reaction times, which is highly desirable for in vivo applications.

Copper-Free Click Chemistry: Investigating its use in strain-promoted azide-alkyne cycloaddition (SPAAC), where the alkyne is activated by ring strain rather than a cytotoxic copper catalyst. wikipedia.org While this compound itself is not strained, it could be a precursor to more complex, strained alkynes.

| Click Chemistry Application | Role of this compound |

| Bioconjugation | Acts as a handle for covalently attaching probes to biomolecules. nih.gov |

| Drug Delivery | Can be used to link targeting moieties to drug-loaded nanoparticles. pcbiochemres.com |

| Materials Science | Serves as a versatile building block for creating complex polymer architectures. nih.gov |

| In Vivo Imaging | Enables the attachment of fluorescent dyes or imaging agents to track biological processes. pcbiochemres.com |

Integration into Advanced Functional Materials with Tunable Properties

Halogenated organic compounds are crucial components in many functional materials due to the ability of halogens to influence properties like luminescence, charge transport, and liquid crystallinity through halogen bonding and electronic effects. fnasjournals.comresearchgate.net

Key areas for future materials research involving this compound include:

Conjugated Polymers: Polymerization of this compound could lead to poly(phenylacetylene)s with unique properties. rsc.org The halogen atoms could enhance inter-chain interactions and improve charge transport, making them suitable for applications in organic electronics. rsc.org

Liquid Crystals: Phenylacetylene (B144264) moieties are common in liquid crystal structures. tandfonline.commdpi.com Incorporating the 2-bromo-6-chloro-substituted ring could lead to new liquid crystalline materials with tailored phase behavior and electro-optical properties. wikipedia.orgnih.gov

Luminescent Materials: The "heavy atom effect" of bromine could promote intersystem crossing, potentially leading to materials with interesting phosphorescent properties for applications in organic light-emitting diodes (OLEDs).

The ability to selectively functionalize the bromine and chlorine atoms would allow for precise tuning of the electronic and physical properties of the resulting materials.

Machine Learning and Artificial Intelligence-Driven Discovery in Halogenated Arylacetylene Chemistry

The vast chemical space of possible halogenated organic molecules makes traditional trial-and-error discovery methods inefficient. Machine learning (ML) and artificial intelligence (AI) are emerging as powerful tools to accelerate this process. blogspot.comacs.org

Future research can leverage AI in several ways:

Property Prediction: Training ML models on datasets of halogenated compounds to predict properties such as reaction outcomes, toxicity, material stability, and electronic characteristics. fnasjournals.comchemrxiv.orgnih.gov This can help prioritize the synthesis of the most promising candidates.

Generative Models: Using generative deep learning models to design novel halogenated arylacetylenes with specific, desired properties from the ground up. acs.orgfrontiersin.org These models can explore the chemical space and suggest new structures that human chemists might not have considered. nih.gov

Reaction Optimization: Employing AI to optimize reaction conditions for the synthesis and functionalization of this compound, leading to higher yields and selectivity. rsc.org Companies are already using AI to monitor and optimize chemical reactions in real-time. researchgate.net

Q & A

Basic: What are the common synthetic routes for 2-bromo-6-chlorophenylacetylene, and how can reaction efficiency be optimized?

Methodological Answer:

The synthesis typically involves Sonogashira coupling between 2-bromo-6-chlorobenzene derivatives and terminal alkynes under palladium catalysis. For example:

Use 2-bromo-6-chloroiodobenzene and trimethylsilylacetylene, followed by desilylation .

Optimize catalyst loading (e.g., Pd(PPh₃)₄ at 2-5 mol%) and base (e.g., triethylamine) in anhydrous THF at 60–80°C.

Monitor reaction progress via GC-MS to minimize side products like homocoupling.

Key Parameters:

- Purity of halogenated precursors (>97%, as in ).

- Strict inert atmosphere to prevent alkyne oxidation.

Basic: How is this compound characterized, and what analytical discrepancies might arise?

Methodological Answer:

- NMR : Look for characteristic acetylenic proton absence (δ 2.5–3.5 ppm in H NMR) and carbon signals (δ 70–85 ppm in C NMR).

- GC-MS : Confirm molecular ion peaks at m/z 235 (M) and fragmentation patterns.

- X-ray crystallography (e.g., monoclinic systems, P2₁/c space group) resolves regiochemical ambiguity (see ).

Discrepancies:

- Overlapping signals in crowded aromatic regions may require 2D NMR (HSQC, HMBC) for resolution.

Basic: What are the stability considerations for this compound during storage?

Methodological Answer:

- Store at 0–6°C under argon to prevent decomposition (as per halogenated arylacetylene protocols in ).

- Conduct accelerated stability studies :

- Monitor via HPLC at 25°C/60% RH for 4 weeks.

- Degradation products (e.g., oxidation to ketones) indicate poor storage conditions.

Advanced: How can regioselectivity challenges in functionalizing this compound be addressed?

Methodological Answer:

- Directing effects : The acetylene group directs electrophiles to the meta position relative to bromine and chlorine.

- Computational modeling (DFT) predicts reactive sites (e.g., bond dissociation energies for halogen substituents). Validate with X-ray data ( ).

- Experimental screening: Test substituent effects using Suzuki-Miyaura coupling (e.g., ’s boronic acid derivatives).

Advanced: How can reaction mechanisms for cross-coupling involving this compound be elucidated?

Methodological Answer:

- Isotopic labeling : Use C-labeled alkynes to track bond formation via C NMR.

- Kinetic studies : Monitor intermediates via in-situ IR spectroscopy.

- Compare with structurally similar compounds (e.g., ’s cyclohexylimino derivatives) to infer steric/electronic influences.

Advanced: What computational methods validate the electronic properties of this compound?

Methodological Answer:

- DFT calculations : Optimize geometry at B3LYP/6-311+G(d,p) level to predict HOMO/LUMO energies.

- Compare with experimental UV-Vis spectra (λmax ~250–300 nm for conjugated systems).

- Cross-reference crystallographic data (e.g., bond lengths in ) for accuracy.

Advanced: How should contradictory spectroscopic data be resolved in structural analysis?

Methodological Answer:

- Multi-technique validation : Pair NMR with Raman spectroscopy (C≡C stretch ~2100 cm) and X-ray diffraction.

- Use DOSY NMR to confirm molecular weight in solution.

- Reference methodologies from for handling qualitative data contradictions.

Safety: What protocols mitigate risks when handling this compound?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.